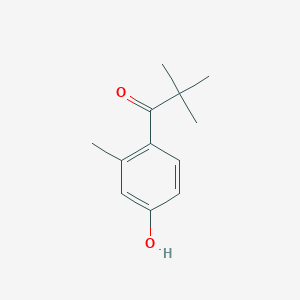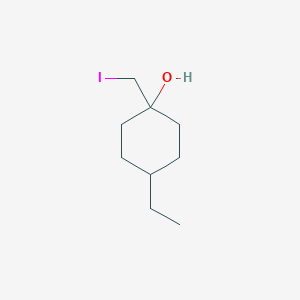
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C₉H₁₇IO It is a cyclohexanol derivative where the hydroxyl group is substituted with an iodomethyl group and an ethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(iodomethyl)cyclohexan-1-ol typically involves the iodination of 4-ethylcyclohexanol. One common method is the reaction of 4-ethylcyclohexanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an intermediate iodonium ion, which subsequently reacts with the hydroxyl group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.
Major Products Formed
Oxidation: 4-Ethyl-1-(iodomethyl)cyclohexanone or 4-ethyl-1-(iodomethyl)cyclohexanoic acid.
Reduction: 4-Ethyl-1-methylcyclohexanol.
Substitution: 4-Ethyl-1-(hydroxymethyl)cyclohexan-1-ol or 4-Ethyl-1-(cyanomethyl)cyclohexan-1-ol.
Aplicaciones Científicas De Investigación
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-(iodomethyl)cyclohexan-1-ol depends on the specific application and the target molecule. In general, the compound may interact with biological molecules through its hydroxyl and iodomethyl groups, forming hydrogen bonds or undergoing nucleophilic substitution reactions. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethylcyclohexanol
- 4-Methyl-1-(iodomethyl)cyclohexan-1-ol
- 1-(Iodomethyl)cyclohexanol
Uniqueness
4-Ethyl-1-(iodomethyl)cyclohexan-1-ol is unique due to the presence of both an ethyl group and an iodomethyl group on the cyclohexanol ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H17IO |
|---|---|
Peso molecular |
268.13 g/mol |
Nombre IUPAC |
4-ethyl-1-(iodomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17IO/c1-2-8-3-5-9(11,7-10)6-4-8/h8,11H,2-7H2,1H3 |
Clave InChI |
VSRWOXQUZSFIJU-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
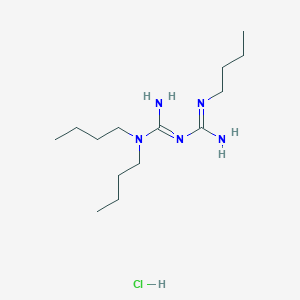

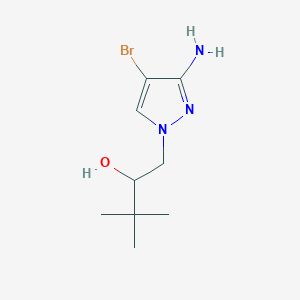

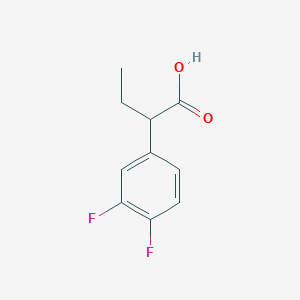
![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)
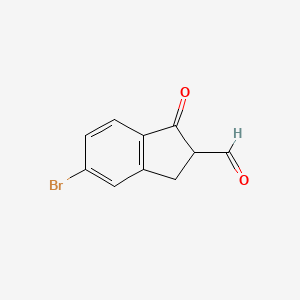

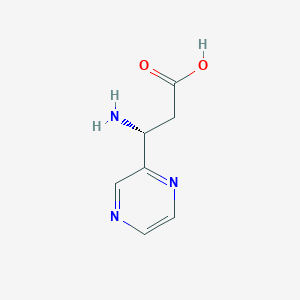
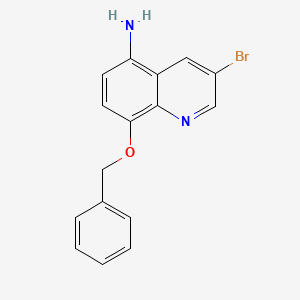
![2-[(2-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B15275869.png)
